Teicoplanin A2-3 is classified as a glycopeptide antibiotic. It was first isolated from the fermentation broth of Actinoplanes teichomyceticus, a soil bacterium. The compound is characterized by its complex structure, which includes multiple sugar moieties and a long fatty acid chain that contribute to its antibacterial properties .
The synthesis of Teicoplanin A2-3 can be achieved through both fermentation and chemical modification techniques. The fermentation process involves using a mutant strain of Actinoplanes teichomyceticus to maximize production. Key steps include:
The fermentation typically occurs at temperatures between 25°C and 37°C with an aeration rate adjusted to optimize oxygen availability. The synthesis begins after the growth phase when residual sugars are depleted .
Teicoplanin A2-3 has a complex molecular structure characterized by:
The structure can be represented as follows:
The molecular weight of Teicoplanin A2-3 is approximately 1,203 g/mol. The compound exhibits various stereocenters, contributing to its biological activity .
Teicoplanin A2-3 can undergo several chemical reactions, particularly modifications that enhance its antibacterial properties or alter its pharmacokinetic profiles. Some notable reactions include:
Reactions are typically carried out under controlled conditions using solvents like methanol or dimethylformamide, with monitoring via HPLC or NMR spectroscopy to assess yields and purity .
Teicoplanin A2-3 exerts its antibacterial effects primarily through:
Studies indicate that Teicoplanin A2-3 demonstrates a strong affinity for binding to Gram-positive bacteria, effectively impairing their ability to form protective cell walls .
Relevant analytical techniques such as NMR and mass spectrometry are employed to characterize these properties accurately .
Teicoplanin A2-3 has several significant applications in medicine:
The teicoplanin biosynthetic gene cluster (tcp or tei cluster) spans 73–89 kilobase pairs (kbp) within the Actinoplanes teichomyceticus chromosome. It comprises 39–49 open reading frames (ORFs), organized into operons dedicated to peptide assembly, oxidative crosslinking, glycosylation, acylation, resistance, and regulation [1] [3] [4]. Approximately 34 ORFs share homology with conserved glycopeptide antibiotic clusters (e.g., vancomycin, balhimycin), while others are teicoplanin-specific [3] [9].
Table 1: Core Functional Modules in the Teicoplanin Biosynthetic Gene Cluster
Functional Category | Gene(s) | Protein Function |
---|---|---|
Nonribosomal Peptide Synthesis | teiA-D | Multimodular NRPS enzymes assembling the heptapeptide backbone |
Amino Acid Precursor Supply | tcp30–33 | DpgA-D enzymes synthesizing 3,5-dihydroxyphenylglycine (Dpg) |
Oxidative Crosslinking | tcp18–20, 22 | Cytochrome P450 enzymes (OxyA, OxyB, OxyC, OxyE) forming aryl-ether and biaryl bonds |
Glycosylation | tcp8, 23 | Glycosyltransferases (tGtfA, tGtfB) attaching N-acetylglucosamine residues |
Acylation | tcp26 | Acyltransferase (Orf11*) attaching fatty acyl chains to the glucosamine moiety |
Regulation | tcp28, 29 | Pathway-specific regulators (StrR-family Tei15, LuxR-family Tei16) |
Resistance/Export | tcp3–5, 16 | VanHAX homologs (resistance); ABC transporters (export) |
The cluster’s compact architecture ensures coordinated expression of tailoring enzymes that convert the linear heptapeptide into bioactive teicoplanin A2-3. Genes tcp30–33 encode the 3,5-dihydroxyphenylglycine (Dpg) biosynthesis pathway, while tcp36–37 direct 4-hydroxyphenylglycine (Hpg) formation [4] [7] [10].
Teicoplanin A2-3’s heptapeptide core (Hpg¹–Hpg²–Dpg³–Hpg⁴–Hpg⁵–Bht⁶–Hpg⁷) is assembled by a multimodular Nonribosomal Peptide Synthetase (NRPS) complex encoded by teiA (modules 1–2), teiB (module 3), teiC (modules 4–6), and teiD (module 7). This system follows a 2/1/3/1 collinear organization, where each module activates, thioesterifies, and incorporates one specific amino acid into the growing chain [7] [8] [10].
Table 2: NRPS Module Organization and Substrate Specificity in Teicoplanin Biosynthesis
NRPS Protein | Module | Adenylation (A) Domain Specificity | Key Domains per Module |
---|---|---|---|
TeiA | Module 1 | 4-hydroxyphenylglycine (Hpg¹) | C-A-T-C* |
Module 2 | Tyrosine (Tyr²) | C-A-T-E | |
TeiB | Module 3 | 3,5-dihydroxyphenylglycine (Dpg³) | C-A-T |
TeiC | Module 4 | 4-hydroxyphenylglycine (Hpg⁴) | C-A-T-E |
Module 5 | 4-hydroxyphenylglycine (Hpg⁵) | C-A-T-E | |
Module 6 | β-hydroxytyrosine (Bht⁶) | C-A-T | |
TeiD | Module 7 | 4-hydroxyphenylglycine (Hpg⁷) | C-A-T-TE |
C = Condensation; A = Adenylation; T = Thiolation (PCP); E = Epimerization; TE = Thioesterase
Each NRPS module includes core adenylation (A), thiolation (T), and condensation (C) domains. The A domain recognizes and activates specific amino acids via ATP-dependent adenylation, followed by covalent attachment to the T domain’s phosphopantetheine arm. Epimerization (E) domains in modules 2, 4, and 5 convert L-tyrosine/L-Hpg to D-stereoisomers, essential for peptide cyclization. The thioesterase (TE) domain in TeiD releases the linear heptapeptide, priming it for oxidative crosslinking [6] [7] [8]. MbtH-like proteins (Tcp13, Tcp17) act as essential cofactors for A domain functionality [4].
Teicoplanin A2-3’s distinguishing features—a disaccharide moiety (Mannose–N-acetylglucosamine) at Hpg⁴ and an N-acyl-D-glucosamine at Bht⁶—are installed by glycosyltransferases and acyltransferases:
A dedicated mannosyltransferase (Tcp15) subsequently adds mannose to the GlcNAc at Hpg⁴, completing the disaccharide [4] [7].
Acyltransferase (Orf11/Tcp26):This enzyme catalyzes the esterification of the GlcNAc sugar at Bht⁶ with a C10:0 fatty acid (decanoic acid for teicoplanin A2-3). It utilizes acyl-CoA donors (e.g., decanoyl-CoA, octanoyl-CoA) and exhibits substrate flexibility, accepting both free UDP-aminosugars and sugar-conjugated pseudoaglycone intermediates. Heterologous expression in *Escherichia coli confirmed its capacity to attach diverse acyl chains (C8–C10), explaining the natural heterogeneity of teicoplanin factors [1] [4] [10].
The acyl side chain critically enhances teicoplanin A2-3’s membrane anchoring and potency against Gram-positive pathogens.
Teicoplanin biosynthesis is governed by a hierarchical regulatory network:
Tei16* (Tcp29): A LuxR-type transcriptional activator. While its direct targets are less defined, genetic inactivation abolishes teicoplanin production, confirming its essential role [9] [10].
Environmental Sensing:A two-component system (Tcp6/Tcp7) likely senses nutrient status or cell density, transducing signals to modulate tei15/16* expression [4] [5].
Resistance-Linked Regulation:The vanHAX homologs (tcp2–4) confer self-resistance by remodeling cell wall precursors to reduce teicoplanin binding. Their co-localization within the biosynthetic cluster ensures simultaneous expression with antibiotic production machinery [5] [9].
Table 3: Regulatory Genes Controlling Teicoplanin Biosynthesis
Regulatory Gene | Protein Family | Function | Effect of Overexpression |
---|---|---|---|
tei15* (tcp28) | SARP (StrR-like) | Master activator; binds NRPS/tailoring gene promoters | ↑ Teicoplanin yield (3–4 g/L vs. 0.1 g/L) |
tei16* (tcp29) | LuxR | Essential activator; putative quorum-sensing link | ↑ Teicoplanin yield (1 g/L) |
tcp6/tcp7 | Two-component system | Sensor kinase/response regulator; modulates cluster expression | Inactivation reduces yield |
Genetic engineering of Tei15 or Tei16* expression (e.g., via strong promoters like* actp or moeE5p) enhances teicoplanin A2-3 titers by >30-fold, demonstrating their bottleneck role in biosynthesis [9] [10].
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